Nan 190

Descripción

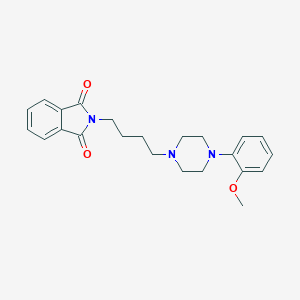

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOMIRMMUGQQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043813 |

Source

|

| Record name | NAN 190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102392-05-2 |

Source

|

| Record name | NAN-190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102392052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAN-190 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQE19CTV54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of NAN-190 at the 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of NAN-190 at the serotonin 1A (5-HT1A) receptor. NAN-190 is a widely utilized pharmacological tool in neuroscience research, and a thorough understanding of its interaction with the 5-HT1A receptor is crucial for the accurate interpretation of experimental results. This document synthesizes data from numerous studies to detail its binding affinity, functional activity, and impact on downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of cellular mechanisms are provided to facilitate further research and drug development efforts.

Introduction to NAN-190 and the 5-HT1A Receptor

The 5-HT1A receptor is a subtype of serotonin receptor belonging to the G-protein coupled receptor (GPCR) superfamily.[1] Predominantly coupled to inhibitory Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. The 5-HT1A receptor is a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression.

NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthaloyl)butyl]piperazine, is a high-affinity ligand for the 5-HT1A receptor. Its pharmacological profile is complex, exhibiting characteristics of a competitive antagonist with evidence of partial agonism, particularly at presynaptic autoreceptors. This dual activity necessitates careful consideration in experimental design and data interpretation.

Binding Affinity of NAN-190 at the 5-HT1A Receptor

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled competitor, such as NAN-190. The data from these studies are used to calculate the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity of NAN-190 at the 5-HT1A Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| pKi | 8.9 | Not Specified | Not Specified | [2] |

| KB | 1.9 nM | Rat Hippocampal Membranes | [3H]8-OH-DPAT | [3] |

| IC50 | 29 nM | Immature Rat Hippocampal Slices | Not Specified | [4] |

Functional Activity of NAN-190

The functional activity of NAN-190 at the 5-HT1A receptor has been characterized using various in vitro and in vivo assays. These studies have revealed a nuanced pharmacological profile, with NAN-190 acting as a competitive antagonist at postsynaptic receptors while displaying partial agonist properties at presynaptic autoreceptors.

Antagonistic Activity

In functional assays measuring the inhibition of adenylyl cyclase, NAN-190 behaves as a potent competitive antagonist.[3] It effectively blocks the inhibitory effect of 5-HT1A agonists on forskolin-stimulated cAMP accumulation.[3][4] Schild analysis, a method used to characterize competitive antagonism, has yielded a KB value of 1.9 nM for NAN-190, indicating its high potency as an antagonist in this system.[3]

Partial Agonist Activity

Evidence for partial agonism comes from studies on presynaptic 5-HT1A autoreceptors. NAN-190 has been shown to decrease the release of serotonin in vivo, an effect typically associated with agonist activity at somatodendritic autoreceptors.[5] Furthermore, in radioligand binding experiments, the binding of [3H]NAN-190 is sensitive to guanine nucleotides like GTPγS, a characteristic often associated with agonist ligands.[3] However, the sensitivity of [3H]NAN-190 binding to GTPγS is less pronounced than that of full agonists like [3H]8-OH-DPAT, suggesting low intrinsic activity.[3]

Table 2: Functional Activity of NAN-190 at the 5-HT1A Receptor

| Assay | Effect of NAN-190 | Conclusion | Reference |

| Adenylyl Cyclase Assay | Competitive antagonist of agonist-induced inhibition of forskolin-stimulated adenylyl cyclase. | Antagonist | [3][4] |

| In Vivo Microdialysis | Decreased serotonin release. | Partial agonist at presynaptic autoreceptors. | [5] |

| [3H]NAN-190 Binding | Inhibited by non-hydrolyzable GTP analogs (GTPγS, GppNHp). | Low intrinsic activity (partial agonist-like properties). | [3] |

| Electrophysiology (Dorsal Raphe Nucleus) | Partial agonist. | Partial agonist at presynaptic autoreceptors. | [6] |

Downstream Signaling Pathways

The 5-HT1A receptor primarily signals through the Gi/o pathway. Activation of the receptor by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate the activity of other downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] As an antagonist, NAN-190 blocks these agonist-induced signaling events.

Off-Target Effects

It is crucial for researchers to be aware of the off-target activities of pharmacological tools. NAN-190 exhibits a high affinity for α1-adrenoceptors, where it also acts as a potent antagonist.[2][4] In functional studies, NAN-190 was found to be significantly more potent than the classic α1-antagonist prazosin.[4] This activity should be considered when interpreting data from experiments using NAN-190, and appropriate control experiments should be performed to dissect the effects mediated by 5-HT1A receptors versus α1-adrenoceptors.

Table 3: Off-Target Binding Affinity of NAN-190

| Receptor | pKi | Reference |

| α1-adrenoceptor | 8.9 | [2] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the 5-HT1A receptor.

Materials and Reagents:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[7]

-

Radioligand: A tritiated 5-HT1A receptor ligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).[7]

-

Test Compound: NAN-190.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).[7]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

Scintillation Cocktail. [7]

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.[7]

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[7]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of the radioligand, and the membrane preparation.[7]

-

Non-specific Binding: Assay buffer, the fixed concentration of the radioligand, the membrane preparation, and a high concentration of the non-specific binding control.[7]

-

Test Compound: Serial dilutions of NAN-190, the fixed concentration of the radioligand, and the membrane preparation.[7]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[7]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.[7]

-

Plot the percentage of specific binding against the logarithm of the NAN-190 concentration.[7]

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.[7]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. It is useful for differentiating agonists, antagonists, and inverse agonists.[9]

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.[8]

-

Assay Procedure: In a 96-well plate, add the membrane preparation, [35S]GTPγS, GDP, and the test compounds (agonist and/or NAN-190) in assay buffer.[8]

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[8]

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound and free [35S]GTPγS. Wash the filters with ice-cold buffer.[8]

-

Data Acquisition: Dry the filters and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding to get specific binding.[8]

-

To determine the antagonistic effect of NAN-190, plot the agonist-stimulated specific binding against the concentration of NAN-190 to determine its IC50.

-

Conclusion

NAN-190 is a valuable pharmacological tool for studying the 5-HT1A receptor. Its primary mechanism of action is as a potent competitive antagonist at postsynaptic 5-HT1A receptors. However, its partial agonist activity at presynaptic autoreceptors and its significant off-target antagonism at α1-adrenoceptors are critical factors that must be considered in experimental design and interpretation. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing NAN-190 effectively and accurately in their investigations of the serotonergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Pharmacological Profile of NAN-190 Hydrobromide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

NAN-190 hydrobromide is a well-established research chemical belonging to the piperazine class of compounds. Initially characterized as a selective and potent 5-HT1A receptor antagonist, subsequent research has revealed a more complex pharmacological profile. This technical guide provides an in-depth overview of the pharmacological properties of NAN-190, summarizing its receptor binding affinity, functional activity at various targets, and its effects in in vivo models. The information is presented to serve as a comprehensive resource for researchers utilizing this compound in their studies.

Pharmacodynamics

The pharmacodynamic actions of NAN-190 are complex, extending beyond its initial characterization as a simple 5-HT1A antagonist. It interacts with multiple receptor systems, often with high affinity, and exhibits a mixed agonist/antagonist profile at its primary target.

Receptor Binding Profile

NAN-190 demonstrates high affinity for serotonergic and adrenergic receptors. Radioligand binding assays have been employed to determine its affinity (pKi or KD) for various molecular targets. The quantitative data from these studies are summarized in the table below.

| Receptor/Site | Radioligand | Tissue/System | pKi / KD (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | pKi = 8.9 | [1] |

| α1-adrenoceptor | Not Specified | Not Specified | pKi = 8.9 | [1] |

| 5-HT1A (fluorescent analog) | Fluorescent NAN-190 | CHO cells | Apparent KD = 8.75 nM | [2] |

| 5-HT2A (fluorescent analog) | Fluorescent NAN-190 | CHO cells | Apparent KD = 6.34 nM | [2] |

| 5-HT1B (fluorescent analog) | Fluorescent NAN-190 | CHO cells | Apparent KD = 5.57 nM | [2] |

Functional Activity

NAN-190's functional effects are target-dependent and can be complex, most notably at the 5-HT1A receptor where it displays dualistic properties.

1. 5-HT1A Receptor Activity:

NAN-190 is a potent competitive antagonist at postsynaptic 5-HT1A receptors. This has been demonstrated in functional assays, such as the inhibition of adenylyl cyclase, where it effectively blocks the action of 5-HT1A agonists.[3] However, several studies provide evidence that NAN-190 can also act as a partial agonist at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release in vivo.[4][5][6] This mixed agonist/antagonist profile necessitates careful interpretation of experimental results.[4]

The primary signaling pathway for 5-HT1A receptors is the Gαi/o-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. NAN-190 competitively antagonizes this pathway when a 5-HT1A agonist is present.

2. α-Adrenergic Receptor Activity:

NAN-190 is a potent antagonist of both α1 and α2-adrenoceptors.[5][7] Its affinity for the α1-adrenoceptor is comparable to its affinity for the 5-HT1A receptor.[1] Functionally, it has been shown to be approximately 250 times more potent than the classic α1-blocker prazosin in antagonizing norepinephrine-stimulated phosphoinositide turnover.[8] This potent α-adrenergic blockade is a critical consideration in studies aiming to isolate effects specific to 5-HT1A receptor modulation and may confound the interpretation of results if not properly controlled for.[7]

3. Nav1.7 Sodium Channel Activity:

More recent studies have identified NAN-190 as a state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling.[9] Its inhibitory potency is tenfold greater on the inactivated state of the channel compared to the resting state. This mechanism contributes to its observed analgesic effects in models of inflammatory pain.[9][10]

| Target | Functional Effect | Potency (IC50 / KB) | Assay System | Reference |

| Postsynaptic 5-HT1A | Competitive Antagonist | KB = 1.9 nM | Adenylyl Cyclase Inhibition | [3][9] |

| Postsynaptic 5-HT1A | Antagonist | IC50 = 29 nM | Phosphoinositide Turnover | [11] |

| α1-adrenoceptor | Potent Antagonist | IC50 = 0.16 nM | NE-stimulated PI Turnover | [11] |

| Nav1.7 Channel | State-dependent Blocker | IC50 (inactivated) > IC50 (rest) | Whole-cell Patch Clamp | [9][10] |

In Vivo Pharmacology

In animal models, NAN-190 has been shown to produce a range of effects consistent with its in vitro pharmacology:

-

Antagonism of 5-HT1A Agonists: It effectively blocks behavioral syndromes induced by 5-HT1A agonists like 8-OH-DPAT.[4][6]

-

Neurogenesis: As a 5-HT1A antagonist, it has been shown to reduce cell proliferation in the dentate gyrus of adult rats.[1]

-

Analgesia: It alleviates inflammatory pain in animal models, an effect attributed to its blockade of Nav1.7 channels.[9][10]

-

Serotonin Release: It can decrease the extracellular release of serotonin in the brain, consistent with a partial agonist action at somatodendritic 5-HT1A autoreceptors.[4][5]

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of NAN-190 hydrobromide are not extensively reported in publicly available literature. As a preclinical research tool, such studies are often not published. Researchers should consider the physicochemical properties of NAN-190 and its hydrobromide salt when designing experiments, particularly regarding solubility and administration routes.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the pharmacological profile of NAN-190. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Displacement Binding Assay (for 5-HT1A)

Objective: To determine the binding affinity (Ki) of NAN-190 for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer. Perform differential centrifugation to isolate the crude membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of a 5-HT1A selective radioligand (e.g., [³H]8-OH-DPAT, near its KD value), and a range of concentrations of unlabeled NAN-190.

-

Non-specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin) is used to define non-specific binding.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of NAN-190. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

Objective: To determine the functional antagonist potency (KB) of NAN-190 at 5-HT1A receptors.

Methodology:

-

Membrane Preparation: Prepare hippocampal membranes as described for the binding assay.

-

Assay Reaction: In assay tubes, combine membranes, assay buffer (containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor), and forskolin (to stimulate adenylyl cyclase).

-

Antagonism: Add a fixed concentration of a 5-HT1A agonist (e.g., 5-carboxamidotryptamine) to inhibit the forskolin-stimulated activity. To determine the antagonist effect of NAN-190, pre-incubate the membranes with varying concentrations of NAN-190 before adding the agonist.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., sodium acetate/SDS) and boiling.

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay (e.g., radioimmunoassay or ELISA) or chromatography.

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of NAN-190. Perform a Schild analysis on the rightward shift of the agonist curve to determine the pA2 or KB value for NAN-190.[9]

Whole-Cell Patch Clamp Electrophysiology (for Nav1.7)

Objective: To characterize the inhibitory effect of NAN-190 on Nav1.7 sodium channels.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells).

-

Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope stage, continuously perfused with an extracellular solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ and fill with an appropriate intracellular solution.

-

Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply further suction to rupture the membrane patch, achieving the whole-cell configuration, which allows control of the membrane potential and recording of currents across the entire cell membrane.

-

Voltage Protocols: Apply specific voltage-clamp protocols to elicit Nav1.7 currents and to study the channel's different states (resting, activated, inactivated). To assess state-dependence, vary the holding potential or use pre-pulse protocols to manipulate the proportion of channels in the inactivated state.

-

Drug Application: Apply NAN-190 to the cell via the perfusion system and record its effect on the elicited currents.

-

Data Analysis: Measure the peak current amplitude in the absence and presence of NAN-190 to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC50 value for different channel states.

Summary and Conclusion

NAN-190 hydrobromide possesses a multifaceted pharmacological profile. While it is a potent antagonist at postsynaptic 5-HT1A receptors, its significant activity at α1- and α2-adrenergic receptors, its partial agonist properties at 5-HT1A autoreceptors, and its inhibitory action on Nav1.7 sodium channels are crucial factors that must be considered in experimental design and data interpretation. Its characterization as a "selective" 5-HT1A antagonist is inaccurate and researchers should exercise caution, employing appropriate controls to dissect the specific molecular mechanisms underlying its observed physiological effects. This guide provides the quantitative data and methodological framework necessary for the informed use of NAN-190 in pharmacological research.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanion.de [nanion.de]

- 4. goums.ac.ir [goums.ac.ir]

- 5. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Dual Antagonist Properties of NAN-190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a significant pharmacological tool and a subject of extensive research due to its complex interaction with serotonergic and adrenergic systems.[1] It is recognized as a potent ligand with high affinity for both serotonin 5-HT1A receptors and alpha-1 (α1) adrenergic receptors.[1] This guide provides a technical overview of the dual antagonist properties of NAN-190, summarizing key quantitative data, outlining common experimental methodologies, and visualizing the relevant biological pathways and workflows. While initially explored for its 5-HT1A antagonist activity, its potent blockade of α1-adrenoceptors is a critical aspect of its pharmacological profile that must be considered in experimental design and data interpretation.[1]

Pharmacological Profile: Dual Antagonism

NAN-190 exhibits a dual antagonism, competitively inhibiting both 5-HT1A and α1-adrenergic receptors. However, its activity is nuanced, with some studies indicating it may act as a partial agonist at 5-HT1A autoreceptors under specific conditions, particularly in the dorsal raphe nucleus.[2][3][4]

Serotonin 5-HT1A Receptor Antagonism

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of mood and anxiety.[5] It functions both as a postsynaptic heteroreceptor in regions like the hippocampus and as a presynaptic autoreceptor on serotonin neurons in the raphe nuclei.[6] NAN-190 acts as a potent antagonist at postsynaptic 5-HT1A receptors.[4][7] In functional assays, it effectively blocks the effects of 5-HT1A agonists, such as the inhibition of adenylyl cyclase.[8]

Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptors are GPCRs associated with the Gq heterotrimeric G protein and are crucial in mediating smooth muscle contraction.[9][10] NAN-190 is a highly potent antagonist of α1-adrenoceptors, in some functional studies demonstrating a potency 250 times greater than that of the classic α1-blocker, prazosin.[11] This potent α1-blockade is a critical characteristic that can influence experimental outcomes, particularly in in-vivo studies where cardiovascular parameters are relevant.[10]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of NAN-190 at its primary targets. Data is compiled from various sources and methodologies, which may account for variations in reported values.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Target | Reported pKi | Ki (nM) | Notes |

| 5-HT1A | 8.9 | ~1.26 | High affinity.[11] |

| α1-Adrenergic | 8.9 | ~1.26 | High affinity, comparable to 5-HT1A.[11] |

Table 2: Functional Antagonist Potency

| Assay / Model | Receptor Target | Potency Metric | Value (nM) | Notes |

| Adenylyl Cyclase Inhibition | 5-HT1A | KB | 1.9 | Schild analysis in hippocampal membranes.[8] |

| PI Turnover (vs. 8-OH-DPAT) | 5-HT1A | IC50 | 29 | Antagonism of agonist-stimulated PI turnover.[1] |

| PI Turnover (vs. Norepinephrine) | α1-Adrenergic | IC50 | 0.16 | Potent antagonism, 250-fold more potent than prazosin in this assay.[1] |

Experimental Protocols: Methodological Overview

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, the principles behind the key experiments used to characterize NAN-190 are outlined below.

Radioligand Binding Assays

These assays determine the affinity of a ligand (like NAN-190) for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of NAN-190.

-

General Procedure:

-

Tissue Preparation: A tissue source rich in the target receptor (e.g., rat hippocampus for 5-HT1A) is homogenized, and cell membranes are isolated via centrifugation.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled competitor drug (NAN-190).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated, and the IC50 (concentration of NAN-190 that inhibits 50% of specific radioligand binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays (Second Messenger Assays)

These experiments measure the functional consequence of receptor binding—whether the compound acts as an agonist, antagonist, or inverse agonist.

-

Objective: To quantify NAN-190's ability to block agonist-induced cellular responses.

-

Example (5-HT1A - Adenylyl Cyclase Assay):

-

Principle: 5-HT1A receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP).[6][12]

-

Procedure: Cell membranes are pre-stimulated with a compound like forskolin to activate adenylyl cyclase and produce a baseline level of cAMP. A 5-HT1A agonist is added, which inhibits this activity. The experiment is then repeated with the agonist in the presence of varying concentrations of NAN-190.

-

Measurement: The amount of cAMP produced is quantified, often using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The ability of NAN-190 to reverse the agonist-induced inhibition of cAMP production is measured, and an antagonist potency (KB or pA2) is calculated using Schild analysis.[8]

-

-

Example (α1-Adrenergic - Phosphoinositide Turnover Assay):

-

Principle: α1-receptors are coupled to Gq proteins, which activate phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[9]

-

Procedure: Cells or tissue slices are pre-labeled with a radioactive precursor like [3H]-myo-inositol. They are then stimulated with an α1-agonist (e.g., norepinephrine) in the presence and absence of NAN-190.

-

Measurement: The reaction is stopped, and the resulting radioactive inositol phosphates (IPs) are separated via ion-exchange chromatography and quantified.

-

Analysis: The concentration-dependent inhibition of agonist-stimulated IP production by NAN-190 is determined to calculate its IC50.[1]

-

Investigative Workflow

The characterization of a dual antagonist like NAN-190 follows a logical progression from initial binding studies to functional and in vivo validation.

References

- 1. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--II NAN-190 and SDZ 216-525 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

NAN-190: A Comprehensive Technical Guide to its Serotonin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of NAN-190 for serotonin (5-HT) receptors. The information is curated for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of NAN-190's pharmacological profile.

Executive Summary

NAN-190 is a well-characterized phenylpiperazine derivative widely utilized in pharmacological research as a potent and selective antagonist at the serotonin 5-HT1A receptor. However, its interaction with other receptor systems is a critical aspect of its overall pharmacological profile. This guide reveals that while NAN-190 exhibits high affinity for the 5-HT1A receptor, it also demonstrates significant affinity for the α1-adrenergic receptor, a factor that must be considered in the interpretation of experimental results. Its selectivity against other serotonin receptor subtypes varies, with moderate to low affinity observed for those that have been characterized. This document serves as a core technical resource, presenting available binding data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways.

Data Presentation: Binding Affinity and Selectivity of NAN-190

The binding profile of NAN-190 has been determined through various radioligand binding assays. The following tables summarize the available quantitative data for its affinity (Ki, pKi, Kb, or KD) at various serotonin and other relevant receptors.

Table 1: NAN-190 Binding Affinity for Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | pKi | Kb (nM) | Apparent KD (nM) | Notes |

| 5-HT1A | 1.26 | 8.9[1] | 1.9[2] | 8.75[3] | High affinity. Exhibits both antagonist and partial agonist properties.[1][2][4] |

| 5-HT1B | - | - | - | 5.57[3] | Moderate affinity suggested by fluorescent ligand assay. |

| 5-HT1D | Data not available | - | - | - | |

| 5-HT2A | - | - | - | 6.34[3] | Moderate affinity suggested by fluorescent ligand assay. |

| 5-HT2C | Data not available | - | - | - | |

| 5-HT3 | Data not available | - | - | - | |

| 5-HT4 | Data not available | - | - | - | |

| 5-HT6 | Data not available | - | - | - | |

| 5-HT7 | - | - | - | - | Acts as an antagonist.[5] |

Note: Apparent KD values are derived from a fluorescent antagonist binding assay and may not directly correlate with Ki values from radioligand binding assays.

Table 2: NAN-190 Binding Affinity for Other Receptors

| Receptor | Ki (nM) | pKi | IC50 (nM) | Notes |

| α1-Adrenergic | 1.26 | 8.9[1] | 0.16[6] | High affinity, potent antagonist.[1][6] |

| Dopamine D2 | >1000 | <6 | - | Low affinity. Spiperone, a related compound, has a pKi of 9.1.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the binding and functional activity of NAN-190.

Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of NAN-190 for the 5-HT1A receptor using a competitive radioligand binding assay with [3H]8-OH-DPAT.

Objective: To determine the Ki of NAN-190 for the 5-HT1A receptor.

Materials:

-

Biological Material: Rat hippocampal membranes or cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Test Compound: NAN-190 hydrochloride.

-

Non-specific Binding Control: 10 µM 5-HT or 10 µM buspirone.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge at low speed (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Aliquot and store at -80°C until use.[7]

-

-

Assay Setup:

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM), and 100 µL of membrane suspension (25-50 µg of protein).

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of NAN-190 at various concentrations (e.g., 10-12 to 10-5 M), 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

-

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters.[8]

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of NAN-190 to generate a competition curve.

-

Determine the IC50 value (the concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[7]

-

Workflow Diagram:

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

This protocol describes a method to assess the functional antagonist activity of NAN-190 at the 5-HT1A receptor by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist potency (Kb) of NAN-190.

Materials:

-

Biological Material: Rat hippocampal membranes or membranes from cells expressing the 5-HT1A receptor.

-

Agonist: 5-Carboxamidotryptamine (5-CT) or 8-OH-DPAT.

-

Antagonist: NAN-190.

-

Adenylyl Cyclase Activator: Forskolin.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.1 mM GTP, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), and a creatine phosphokinase/creatine phosphate ATP regenerating system.

-

Radiolabel: [α-32P]ATP.

-

Reagents for cAMP separation: Dowex and alumina columns.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In test tubes, combine the membrane suspension (50-100 µg protein) with the assay buffer.

-

Add NAN-190 at various concentrations.

-

Add a fixed concentration of the agonist (e.g., 5-CT at its EC80).

-

Add forskolin to stimulate adenylyl cyclase (e.g., 10 µM).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding [α-32P]ATP.

-

Incubate at 30°C for 15-30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP).

-

-

cAMP Separation:

-

Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.

-

-

Quantification:

-

Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

-

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the absence and presence of different concentrations of NAN-190.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of NAN-190. The x-intercept of the linear regression gives the pA2 value, from which the Kb can be calculated (Kb = 10^-pA2).[2]

-

Workflow Diagram:

Signaling Pathways

NAN-190 exerts its effects primarily by antagonizing the 5-HT1A receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). The activation of this receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events that NAN-190 can block.

Canonical 5-HT1A Receptor Signaling Pathway

Upon binding of an agonist like serotonin, the 5-HT1A receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neuronal excitability.[9]

Conclusion

NAN-190 is a valuable pharmacological tool due to its high affinity for the 5-HT1A receptor. However, its significant interaction with α1-adrenergic receptors necessitates careful experimental design and data interpretation. The lack of comprehensive binding data for a full panel of serotonin receptor subtypes highlights an area for future research to fully elucidate its selectivity profile. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound, enabling more robust and reproducible scientific investigations.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]

- 4. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

NAN-190: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Abstract

NAN-190, chemically known as 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine, is a pivotal research compound in the field of neuropharmacology. Initially identified as a potent and selective antagonist of the serotonin 5-HT1A receptor, further investigations have unveiled its significant blocking effects on the α2-adrenergic receptor and, more recently, its inhibitory action on the Nav1.7 voltage-gated sodium channel. This complex pharmacological profile underscores the necessity for a detailed understanding of its chemical characteristics and synthesis to ensure the accurate design and interpretation of scientific studies. This technical guide offers an in-depth overview of the chemical structure of NAN-190, a detailed experimental protocol for its synthesis, and a visual representation of its interactions with key signaling pathways.

Chemical Structure and Properties

The molecular architecture of NAN-190 is characterized by a central piperazine ring, substituted with a methoxyphenyl group at one nitrogen and a phthalimidobutyl chain at the other.

Table 1: Chemical and Physical Properties of NAN-190

| Property | Value |

| IUPAC Name | 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine |

| Chemical Formula | C₂₃H₂₇N₃O₃ |

| Molecular Weight | 393.48 g/mol |

| CAS Number | 115338-32-4 (hydrobromide) |

| Appearance | Yellowish solid[1][2] |

| Melting Point | 68-70 °C[1][2] |

| Solubility | Soluble in ethanol[3] |

Synthesis of NAN-190

The synthesis of NAN-190 is primarily accomplished through a two-step process, beginning with the synthesis of the intermediate N-(4-bromobutyl)phthalimide, followed by its reaction with 1-(2-methoxyphenyl)piperazine.

Synthetic Pathway Overview

The overall synthetic scheme involves the initial preparation of an alkylating agent, N-(4-bromobutyl)phthalimide, from phthalimide and 1,4-dibromobutane. This intermediate is then used to alkylate the secondary amine of 1-(2-methoxyphenyl)piperazine to yield the final product, NAN-190.

Experimental Protocols

2.2.1. Synthesis of N-(4-bromobutyl)phthalimide (Intermediate)

This procedure is adapted from established methods for the synthesis of N-alkylphthalimides.[4][5]

-

Reagents and Materials: Phthalimide, 1,4-dibromobutane, potassium carbonate, acetone, petroleum ether.

-

Procedure:

-

In a round-bottom flask, dissolve phthalimide (1 mmol) in acetone (3 mL).

-

Add 1,4-dibromobutane (5 mmol) and potassium carbonate (2 mmol) to the solution.

-

Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is purified by column chromatography on silica gel, using a 40:1 mixture of petroleum ether and acetone as the eluent.

-

Evaporation of the solvent yields N-(4-bromobutyl)phthalimide as a white solid.

-

-

Expected Yield: Approximately 92%.[4]

2.2.2. Synthesis of NAN-190

The final step involves the condensation of the phthalimide intermediate with the piperazine derivative.[1][2]

-

Reagents and Materials: N-(4-bromobutyl)phthalimide, 1-(2-methoxyphenyl)piperazine, anhydrous potassium carbonate, acetonitrile, ethanol, diethyl ether.

-

Procedure:

-

Combine N-(4-bromobutyl)phthalimide (10 g, 35.5 mmol) and 1-(2-methoxyphenyl)piperazine (8.19 g, 42.6 mmol) in 150 mL of acetonitrile in a round-bottom flask.

-

Add anhydrous potassium carbonate (11.78 g, 85.2 mmol) to the mixture.

-

Reflux the reaction mixture for 48 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure, yielding a yellow oil.

-

The oil is left to stand for approximately 7 days to solidify.

-

The solid product is purified by recrystallization from a 1:1 (v/v) mixture of ethanol and diethyl ether to afford pure NAN-190.

-

-

Expected Yield: 90%.[1]

Synthesis Workflow Diagram

References

The Discovery and Early Characterization of NAN-190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAN-190, chemically identified as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, emerged in the late 1980s and early 1990s as a pivotal tool in serotonin research. Initially characterized as a potent and selective 5-HT1A receptor antagonist, subsequent studies revealed a more complex pharmacological profile, including partial agonist and antagonist properties at presynaptic and postsynaptic 5-HT1A receptors, respectively, as well as significant α1-adrenoceptor affinity. This guide provides an in-depth look at the seminal research that defined the initial understanding of NAN-190, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Data Summary

The early characterization of NAN-190 involved a battery of in vitro and in vivo assays to determine its binding affinity, functional activity, and physiological effects. The following tables summarize the key quantitative data from this foundational research.

Table 1: Receptor Binding Affinity of NAN-190

| Radioligand | Preparation | Ki (nM) | pKi | Reference |

| [3H]8-OH-DPAT | Rat Hippocampal Membranes | 1.26 | 8.9 | [1] |

| [3H]NAN-190 | Rat Hippocampal Membranes | - | - | [2] |

Note: In early studies, NAN-190's high affinity for the 5-HT1A receptor was consistently demonstrated, though the reported values varied slightly depending on the experimental conditions and radioligand used.

Table 2: Functional Activity of NAN-190

| Assay | Preparation | Agonist | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Inhibition | Rat Hippocampal Membranes | 5-Carboxamidotryptamine | KB | 1.9 | [2] |

| Phosphoinositide Turnover | Immature Rat Hippocampal Slices | 8-OH-DPAT | IC50 | 29 | [3] |

| Phosphoinositide Turnover | Rat Cortical Slices | Norepinephrine | IC50 | 0.16 | [3] |

Note: These functional assays were crucial in demonstrating NAN-190's antagonist properties at postsynaptic 5-HT1A receptors and its potent α1-adrenoceptor blockade.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the early discovery and characterization of NAN-190.

Synthesis of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)

The synthesis of NAN-190 was a critical first step in its characterization.[4][5]

Procedure:

-

A mixture of 1-(2-methoxyphenyl)piperazine (42.6 mmol) and anhydrous potassium carbonate (85.2 mmol) is prepared in acetonitrile (150 ml).

-

N-(4-bromobutyl)phthalimide (35.5 mmol) is added to the mixture.

-

The reaction mixture is refluxed for 48 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield NAN-190 as a solid.

Radioligand Binding Assays

Radioligand binding assays were fundamental in determining the affinity of NAN-190 for the 5-HT1A receptor.[2]

Materials:

-

Rat brains (hippocampus)

-

Tris-HCl buffer (50 mM, pH 7.7)

-

[3H]8-OH-DPAT (radioligand)

-

NAN-190 (unlabeled ligand)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Rat hippocampi are dissected and homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of unlabeled NAN-190.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of NAN-190 is calculated from the IC50 value (the concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Inhibition Assay

This functional assay was used to assess the ability of NAN-190 to antagonize the effects of 5-HT1A receptor agonists on a key second messenger system.[2]

Materials:

-

Rat hippocampal membranes (prepared as for radioligand binding assays)

-

Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and forskolin (to stimulate adenylyl cyclase).

-

5-Carboxamidotryptamine (5-CT, a 5-HT1A agonist)

-

NAN-190

-

Reagents for cAMP measurement (e.g., a competitive protein binding assay kit or radioimmunoassay)

Procedure:

-

Aliquots of the membrane preparation are pre-incubated with varying concentrations of NAN-190.

-

The 5-HT1A agonist, 5-CT, is added to the incubation mixture at a fixed concentration.

-

The adenylyl cyclase reaction is initiated by the addition of the assay buffer containing ATP and forskolin.

-

The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by heating or the addition of a stop solution.

-

The amount of cyclic AMP (cAMP) produced is measured using a suitable assay.

-

The antagonist dissociation constant (KB) for NAN-190 is determined by Schild analysis, which involves plotting the log of the concentration ratio minus one against the log of the antagonist concentration.

In Vivo Microdialysis

In vivo microdialysis allowed for the study of NAN-190's effects on the extracellular levels of serotonin in the brains of living animals.[6][7]

Materials:

-

Anesthetized rats

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

NAN-190 solution

-

High-performance liquid chromatography (HPLC) system with electrochemical detection for serotonin analysis

Procedure:

-

Probe Implantation:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A microdialysis probe is stereotaxically implanted into the desired brain region (e.g., the ventral hippocampus).

-

-

Perfusion and Sampling:

-

The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

After a stable baseline of serotonin is established, NAN-190 is administered systemically (e.g., via subcutaneous injection).

-

-

Sample Analysis:

-

The concentration of serotonin in the dialysate samples is measured using HPLC with electrochemical detection.

-

-

Data Analysis:

-

The changes in extracellular serotonin levels following NAN-190 administration are expressed as a percentage of the baseline levels.

-

Visualizations

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling pathway and the inhibitory action of NAN-190.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of NAN-190.

Experimental Workflow for In Vivo Characterization

Caption: Workflow for in vivo microdialysis studies of NAN-190.

Conclusion

The early research on NAN-190 laid the groundwork for a deeper understanding of the 5-HT1A receptor and its role in neurotransmission. The meticulous characterization through radioligand binding, functional assays, and in vivo studies revealed a compound with a nuanced pharmacological profile. While initially lauded as a selective 5-HT1A antagonist, the discovery of its partial agonist properties and significant α1-adrenoceptor affinity highlighted the complexity of its actions. This foundational work not only provided a valuable pharmacological tool for subsequent research but also underscored the importance of comprehensive characterization in drug discovery. The experimental protocols detailed herein represent the standard methodologies of the time and continue to form the basis of modern neuropharmacological investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Postnatal treatment with NAN-190 but not with 5-HT1A receptor agonists retards growth of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. giffordbioscience.com [giffordbioscience.com]

The Dual-Mechanism Action of NAN-190 in Inflammatory Pain: A Technical Guide

Executive Summary: NAN-190, historically characterized as a potent 5-HT1A receptor antagonist, reveals a novel and primary mechanism of action in the context of inflammatory pain: the state-dependent blockade of the voltage-gated sodium channel Nav1.7. Recent studies demonstrate that this direct inhibition of a key pain-transducing ion channel is the principal driver of its analgesic effects in inflammatory models. While its activity at the 5-HT1A receptor is well-documented, the targeted modulation of Nav1.7 presents a more direct pathway for pain alleviation. This guide provides an in-depth analysis of NAN-190's pharmacology, efficacy in preclinical inflammatory pain models, detailed experimental protocols, and the underlying signaling pathways. The data presented herein are critical for researchers and professionals in drug development focused on novel non-opioid analgesics.

Pharmacology of NAN-190: A Reappraisal

NAN-190 exhibits a complex pharmacological profile, with high affinity for multiple molecular targets. While its role as a 5-HT1A antagonist has been extensively studied, its interaction with the Nav1.7 sodium channel is now understood to be central to its effects on inflammatory pain.

Primary Analgesic Mechanism: Nav1.7 Channel Blockade

The voltage-gated sodium channel Nav1.7 is a critical component in the transmission of nociceptive signals, primarily expressed in peripheral sensory neurons.[1] Gain-of-function mutations in the gene encoding Nav1.7 lead to severe pain syndromes, highlighting its importance in pain pathways.[2][3]

Recent evidence identifies NAN-190 as a potent, state-dependent inhibitor of Nav1.7.[4][5] Its inhibitory action is significantly more pronounced on channels in the inactivated state compared to the resting state, a characteristic common to many effective local anesthetics and other sodium channel blockers.[4][5] This state-dependent binding allows for preferential targeting of hyperexcitable neurons, which are prevalent in inflammatory conditions.

Classical Mechanism: 5-HT1A Receptor Antagonism

NAN-190 is a potent and competitive antagonist at postsynaptic 5-HT1A receptors.[6] It also demonstrates partial agonist activity at presynaptic 5-HT1A autoreceptors, which can modulate serotonin release.[6] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is involved in modulating mood, anxiety, and nociception. While antagonism of this receptor can influence pain pathways, the direct blockade of Nav1.7 appears to be a more immediate and dominant mechanism for alleviating inflammatory pain.[4][5]

Quantitative Data on NAN-190's Molecular Interactions

The following tables summarize the key quantitative parameters defining NAN-190's interaction with its primary targets.

Table 1: NAN-190 Interaction with Voltage-Gated Sodium Channel Nav1.7

| Parameter | Value | Description | Reference |

| State-Dependent Inhibition | IC50 (inactivated state) is ~10-fold lower than IC50 (resting state) | Demonstrates preferential binding to and blockade of inactivated Nav1.7 channels, which are more prevalent during the repetitive firing of nociceptors. | [4] |

| Gating Modification (Fast Inactivation) | Leftward shift of ~9.07 mV | NAN-190 stabilizes the fast-inactivated state of the channel, making it less available to open in response to depolarization. | [4] |

| Gating Modification (Slow Inactivation) | Leftward shift of ~38.56 mV | NAN-190 significantly enhances slow inactivation, a process that reduces channel availability during prolonged or high-frequency stimulation. | [4] |

Table 2: NAN-190 Interaction with 5-HT1A Receptor

| Parameter | Value | Description | Reference |

| Antagonist Potency (KB) | 1.9 nM | Determined by Schild analysis in an adenylyl cyclase inhibition assay, indicating high-potency competitive antagonism. | [No new info] |

| Binding Affinity (pKi) | 8.9 | High binding affinity for the 5-HT1A receptor, consistent with its potent antagonist activity. | [No new info] |

| Other Receptor Affinities (pKi) | 8.9 (α1-adrenoceptor) | NAN-190 also shows high affinity for α1-adrenoceptors, which should be considered in the overall pharmacological profile. | [No new info] |

Efficacy in Preclinical Inflammatory Pain Models

NAN-190 has been shown to significantly alleviate pain behaviors in the Complete Freund's Adjuvant (CFA) model of persistent inflammatory pain.[4][5] This model is characterized by robust and long-lasting thermal hyperalgesia and mechanical allodynia.[7][8] Administration of NAN-190 in CFA-treated animals leads to a significant reduction in both of these pain-related endpoints.[4]

Detailed Experimental Protocols

CFA-Induced Inflammatory Pain Model

This protocol describes the induction and assessment of persistent inflammatory pain in rodents.

-

Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[9]

-

Baseline Nociceptive Testing: Prior to induction of inflammation, baseline paw withdrawal thresholds to mechanical and thermal stimuli are established over several days to acclimate the animals to the testing procedures.

-

Mechanical Allodynia: Assessed using calibrated von Frey filaments applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves' method).[7][9] A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.

-

-

Induction of Inflammation: Animals are briefly anesthetized with isoflurane. 50-100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium tuberculosis suspended in an oil/saline emulsion) is injected subcutaneously into the plantar surface of one hind paw.[8][9]

-

Post-Induction Pain Assessment: Mechanical allodynia and thermal hyperalgesia are assessed at various time points after CFA injection (e.g., 24 hours, 3 days, 7 days) to confirm the development of a stable inflammatory pain state.

-

Drug Administration and Testing: NAN-190 or vehicle is administered (e.g., intraperitoneally or orally). Nociceptive testing is performed at defined intervals after drug administration to evaluate its analgesic efficacy.

Whole-Cell Patch Clamp Electrophysiology of Nav1.7

This protocol details the method for recording Nav1.7 currents to assess the effects of NAN-190.

-

Cell Preparation: HEK-293 or CHO cells stably expressing human Nav1.7 are cultured under standard conditions.[1] Alternatively, dorsal root ganglion (DRG) neurons can be acutely dissociated from rodents.[4]

-

Recording Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[5][10] Pipette resistance should be 2-5 MΩ. Series resistance is compensated by >80%.

-

Voltage Protocols:

-

Current-Voltage (Activation) Protocol: From a holding potential of -120 mV, cells are depolarized in 5 or 10 mV steps to a range of potentials (e.g., -80 mV to +60 mV) for 20-50 ms to elicit sodium currents.[1]

-

Steady-State Fast Inactivation Protocol: From a holding potential of -120 mV, a series of 500 ms prepulses ranging from -140 mV to 0 mV are applied, followed by a test pulse to 0 mV to determine the fraction of available channels.[11]

-

Steady-State Slow Inactivation Protocol: To assess slow inactivation, longer prepulses (e.g., 10-30 seconds) are used, followed by a brief hyperpolarizing pulse to remove fast inactivation before the test pulse.[11]

-

-

Data Analysis: Current amplitudes and gating parameters (e.g., V1/2 of activation and inactivation) are measured before and after application of NAN-190. Dose-response curves are generated to determine IC50 values.

Signaling Pathways and Mechanisms of Action

Primary Pathway: Direct Blockade of Nav1.7 in Nociceptors

In an inflammatory state, mediators such as prostaglandins and cytokines are released, leading to the sensitization of nociceptors. This sensitization often involves increased expression and activity of Nav1.7 channels, resulting in a lower threshold for firing and spontaneous activity. NAN-190 directly intervenes in this process by blocking the Nav1.7 channel, thereby reducing the propagation of action potentials along the nociceptive fiber and decreasing the sensation of pain.

Caption: NAN-190's primary mechanism in inflammatory pain.

Context: The Inflammatory Cascade

The relevance of Nav1.7 blockade is underscored by the upstream inflammatory cascade. Tissue injury or insult triggers the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12] These cytokines act on receptors on nociceptive neurons, initiating intracellular signaling cascades that lead to the phosphorylation and sensitization of ion channels, including Nav1.7.

Caption: Inflammatory cascade leading to nociceptor sensitization.

Classical Pathway: 5-HT1A Receptor Antagonism

While not the primary analgesic mechanism in this context, NAN-190's antagonism at the 5-HT1A receptor remains a key pharmacological feature. 5-HT1A receptor activation by serotonin typically leads to the inhibition of adenylyl cyclase via the Gi alpha subunit and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels via the Gβγ subunit, causing neuronal hyperpolarization. NAN-190 blocks these downstream effects.

Caption: Canonical 5-HT1A receptor signaling pathway and NAN-190 antagonism.

References

- 1. nanion.de [nanion.de]

- 2. Sodium channel slow inactivation interferes with open channel block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor Necrosis Factor-α -and Interleukin-1-Induced Cellular Responses: Coupling Proteomic and Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mixed Agonist-Antagonist Activity of NAN-190

For Immediate Release

This technical guide provides an in-depth exploration of the complex pharmacological profile of NAN-190, a compound that exhibits mixed agonist-antagonist activity at the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and the development of novel therapeutics targeting the serotonergic system.

Executive Summary

NAN-190 is a well-characterized phenylpiperazine derivative that has played a significant role in the elucidation of 5-HT1A receptor function. Its intriguing pharmacological profile, demonstrating both antagonistic and partial agonistic properties depending on the experimental context, has made it a valuable tool for dissecting the nuances of 5-HT1A receptor signaling. This guide will synthesize the current understanding of NAN-190's mechanism of action, presenting quantitative data on its binding and functional characteristics, detailing the experimental protocols used for its characterization, and visualizing the complex signaling pathways it modulates. The central thesis of this guide is that the mixed agonist-antagonist activity of NAN-190 can be largely explained by the concepts of functional selectivity and biased agonism, wherein the ligand preferentially stabilizes distinct receptor conformations, leading to the engagement of specific downstream signaling pathways.

Quantitative Pharmacological Profile of NAN-190

The interaction of NAN-190 with the 5-HT1A receptor has been quantified across a range of in vitro assays. The following table summarizes key binding affinity and functional potency values reported in the literature.

| Parameter | Value | Assay Type | Tissue/Cell Line | Reference |

| pKi | 8.9 | Radioligand Binding | Not Specified | [1] |

| KB | 1.9 nM | Adenylyl Cyclase (Schild Analysis) | Hippocampal Membranes | [2] |

| IC50 | 29 nM | Inhibition of 8-OH-DPAT-stimulated Phosphoinositide Turnover | Immature Rat Hippocampal Slices | [3] |

| Apparent KD | 8.75 | Fluorescent Antagonist Assay | CHO cells expressing human 5-HT1A | [4] |

Note: Ki is the inhibition constant, a measure of binding affinity. pKi is the negative logarithm of the Ki. KB is the dissociation constant of a competitive antagonist determined by Schild analysis. IC50 is the half-maximal inhibitory concentration. KD is the equilibrium dissociation constant.

The Core of the Matter: Mixed Agonist-Antagonist Activity Explained

The dualistic nature of NAN-190's activity is a classic example of the complex pharmacology that can arise from ligand-receptor interactions at GPCRs. The prevailing explanation for this phenomenon lies in the concepts of:

-

Receptor Localization: 5-HT1A receptors are expressed both presynaptically (as autoreceptors on serotonergic neurons in the raphe nuclei) and postsynaptically in various brain regions. Evidence suggests that NAN-190 acts as a partial agonist at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release, while functioning as a competitive antagonist at postsynaptic 5-HT1A receptors, blocking the effects of endogenous serotonin or other 5-HT1A agonists.[5]

-

Functional Selectivity (Biased Agonism): It is hypothesized that NAN-190 stabilizes a specific conformation of the 5-HT1A receptor that is capable of initiating some downstream signaling (partial agonism, particularly in systems with high receptor reserve like presynaptic terminals) while precluding the conformational changes required for full agonism and effectively blocking the actions of full agonists at other receptor populations (antagonism, prominent at postsynaptic sites).[2][6][7] This differential activation of signaling pathways is the essence of biased agonism. While direct evidence for NAN-190 inducing a specific biased signal (e.g., G protein vs. β-arrestin) is still emerging, its pharmacological profile is highly suggestive of such a mechanism.

Signaling Pathways Modulated by NAN-190

The 5-HT1A receptor is canonically coupled to inhibitory G proteins (Gαi/o).[8] The interaction of NAN-190 with this receptor can be understood through its influence on these primary and subsequent downstream signaling cascades.

Caption: Signaling pathways influenced by NAN-190 at the 5-HT1A receptor.

Key Experimental Protocols

The characterization of NAN-190's mixed agonist-antagonist profile relies on a suite of in vitro pharmacological assays. Detailed methodologies for three pivotal experiments are provided below.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-